1-Amino-2-methylpropan-2-yl butyrate
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Overview
Description
1-Amino-2-methylpropan-2-yl butyrate is an organic compound with the molecular formula C8H17NO2 It is a derivative of butyric acid and is characterized by the presence of an amino group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2-methylpropan-2-yl butyrate typically involves the esterification of butyric acid with 1-amino-2-methylpropan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylpropan-2-yl butyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2-methylpropan-2-yl butyrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving amino acids and esters.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-2-methylpropan-2-yl butyrate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release butyric acid, which has known biological activities. The compound can also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol: A precursor in the synthesis of 1-amino-2-methylpropan-2-yl butyrate.
Butyric Acid: The parent compound from which the ester is derived.
2-Amino-2-methylpropan-1-ol: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both an amino group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(1-amino-2-methylpropan-2-yl) butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-7(10)11-8(2,3)6-9/h4-6,9H2,1-3H3 |
InChI Key |
AUTNEZPHALAZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C)CN |
Origin of Product |
United States |
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